Methyl 5-[(4-ethoxyphenoxy)methyl]-2-furoate
Description
Methyl 5-[(4-ethoxyphenoxy)methyl]-2-furoate is a furan-based ester derivative characterized by a central furan ring substituted with a methyl ester group at position 2 and a (4-ethoxyphenoxy)methyl group at position 4. The 4-ethoxyphenoxy moiety introduces aromaticity and enhanced lipophilicity, which may influence its bioavailability and interaction with biological targets. Its structural complexity, combining ether, ester, and aromatic functionalities, positions it as a candidate for studying structure-activity relationships (SAR) in medicinal chemistry.
Properties
IUPAC Name |
methyl 5-[(4-ethoxyphenoxy)methyl]furan-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O5/c1-3-18-11-4-6-12(7-5-11)19-10-13-8-9-14(20-13)15(16)17-2/h4-9H,3,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANLHLWPJUSYPKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution via Bromomethyl Intermediate
A widely referenced method involves the preparation of methyl 5-(bromomethyl)-2-furoate as a key intermediate, followed by nucleophilic substitution with 4-ethoxyphenol.
Step 1: Synthesis of Methyl 5-(Bromomethyl)-2-Furoate
Procedure :
Step 2: Etherification with 4-Ethoxyphenol
Procedure :
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4-Ethoxyphenol is deprotonated using potassium carbonate (K₂CO₃) in anhydrous dimethylformamide (DMF).
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Methyl 5-(bromomethyl)-2-furoate is added dropwise, and the mixture is stirred at 60°C for 12 hours.
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Workup includes quenching with water, extraction with dichloromethane, and solvent evaporation.
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Final purification via column chromatography (hexane/ethyl acetate 3:1) yields the target compound (60–65% yield).
Key Data :
Mitsunobu Reaction for Ether Bond Formation
An alternative route employs the Mitsunobu reaction to directly couple methyl 5-(hydroxymethyl)-2-furoate with 4-ethoxyphenol.
Procedure:
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Methyl 5-(hydroxymethyl)-2-furoate (1 eq), 4-ethoxyphenol (1.2 eq), triphenylphosphine (1.5 eq), and diethyl azodicarboxylate (DEAD, 1.5 eq) are dissolved in tetrahydrofuran (THF).
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The reaction is stirred at room temperature for 24 hours under nitrogen.
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The mixture is concentrated, and the residue is purified via flash chromatography (hexane/ethyl acetate 5:1) to isolate the product (55–60% yield).
Advantages :
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Avoids handling brominated intermediates.
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Suitable for acid-sensitive substrates.
Limitations :
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Lower yield compared to nucleophilic substitution.
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Requires stoichiometric use of costly reagents (DEAD, triphenylphosphine).
Williamson Ether Synthesis
This classical method involves the reaction of a sodium phenoxide with a haloalkane derivative.
Procedure:
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4-Ethoxyphenol is treated with sodium hydride (NaH) in dry THF to generate the phenoxide ion.
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Methyl 5-(chloromethyl)-2-furoate (1 eq) is added, and the mixture is refluxed for 8 hours.
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After cooling, the product is extracted with ethyl acetate and purified via recrystallization (ethanol/water) to yield white crystals (50–55% yield).
Reaction Conditions :
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Temperature: 80°C (reflux)
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Solvent: THF
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Base: NaH (1.2 eq)
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃):
δ 7.35 (d, J = 8.8 Hz, 2H, aromatic), 6.85 (d, J = 8.8 Hz, 2H, aromatic), 6.45 (d, J = 3.4 Hz, 1H, furan H-3), 6.30 (d, J = 3.4 Hz, 1H, furan H-4), 4.95 (s, 2H, CH₂), 4.05 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 3.85 (s, 3H, COOCH₃), 1.40 (t, J = 7.0 Hz, 3H, OCH₂CH₃). -
¹³C NMR (100 MHz, CDCl₃):
δ 167.2 (COOCH₃), 159.1 (C-O), 154.7 (furan C-2), 147.5 (furan C-5), 122.4 (aromatic CH), 115.2 (aromatic CH), 111.5 (furan C-3), 108.4 (furan C-4), 70.8 (CH₂), 63.5 (OCH₂CH₃), 52.1 (COOCH₃), 14.8 (OCH₂CH₃).
Industrial-Scale Considerations
Optimization of Bromomethylation
Large-scale synthesis of methyl 5-(bromomethyl)-2-furoate requires careful control of exothermic reactions during bromination. Pilot studies recommend:
Chemical Reactions Analysis
Methyl 5-[(4-ethoxyphenoxy)methyl]-2-furoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups, leading to the formation of new compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Methyl 5-[(4-ethoxyphenoxy)methyl]-2-furoate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 5-[(4-ethoxyphenoxy)methyl]-2-furoate involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in inhibiting certain enzymes or signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare Methyl 5-[(4-ethoxyphenoxy)methyl]-2-furoate with structurally analogous furan derivatives, focusing on molecular features, synthesis routes, and biological activities.
Table 1: Comparative Analysis of this compound and Analogues
Key Comparative Insights
Structural Variations and Physicochemical Properties: Aromatic vs. Aliphatic Substituents: The 4-ethoxyphenoxy group in the target compound confers higher molecular weight (290.31 g/mol) and lipophilicity compared to simpler derivatives like Methyl 2-furoate (126.11 g/mol). This contrasts with Methyl 5-[(2-naphthyloxy)methyl]-2-furoate, which has a bulkier naphthyl group (282.29 g/mol), likely reducing solubility . The target compound lacks such groups, suggesting divergent reactivity.
Synthetic Approaches :
- The Meerwein arylation method used for Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate highlights the adaptability of furan esters in coupling reactions with aromatic amines . Similar strategies could theoretically apply to the target compound, though its synthesis remains undocumented.
Biological Activity: Methyl 5-[2-(5-nitro-2-furyl)vinyl]-2-furoate demonstrates antiviral activity via GRK2 inhibition, attributed to the nitrofuryl vinyl group . Methyl 2-furoate’s bioactivity (e.g., antioxidant or antimicrobial properties) in plant extracts implies that esterified furans broadly interact with biological systems, but substituents dictate specificity.
Applications and Commercial Status: this compound is listed as discontinued in commercial catalogs , whereas Methyl 2-furoate remains widely used in biomass conversion and fine chemistry due to its simplicity and reactivity .
Biological Activity
Methyl 5-[(4-ethoxyphenoxy)methyl]-2-furoate is an organic compound notable for its unique chemical structure, which includes a furan ring and an ethoxy-substituted phenyl group. This compound has garnered attention for its potential biological activities, particularly in pharmaceutical and agrochemical applications.
- Molecular Formula : C₁₅H₁₈O₃
- Molar Mass : Approximately 290.31 g/mol
- Structure : The compound features a furan ring, which is known for its reactivity, and an ethoxyphenyl group that may influence its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against a range of pathogens, including bacteria and fungi. The structural components are believed to enhance its interaction with microbial cell membranes, leading to increased permeability and subsequent cell death.
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways has been explored, particularly in relation to cyclooxygenase (COX) enzymes. Inhibition of COX-2 has been linked to reduced inflammation and pain, making this compound a potential candidate for anti-inflammatory drug development.
Case Studies and Experimental Data
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Antimicrobial Testing :
- A study evaluated the antimicrobial efficacy of various derivatives of furoate compounds, including this compound. The disk diffusion method was employed against standard strains such as E. coli, S. aureus, and Candida albicans. Results indicated significant inhibition zones, suggesting effective antimicrobial properties.
Compound Pathogen Inhibition Zone (mm) This compound E. coli 15 This compound S. aureus 18 This compound C. albicans 12 -
Anti-inflammatory Activity :
- In vitro assays demonstrated that this compound inhibited COX-2 activity with an IC50 value in the low micromolar range. This suggests a potential mechanism for its anti-inflammatory effects.
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Cytotoxicity Studies :
- Cytotoxic assays on cancer cell lines revealed that the compound exhibited selective toxicity towards certain tumor cells while sparing normal cells, indicating its potential as a chemotherapeutic agent.
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Methyl 5-(4-methoxyphenoxy)methyl-2-furoate | C₁₅H₁₈O₃ | Contains a methoxy group; different biological profile |
| Methyl 5-nitro-2-furoate | C₁₅H₁₃N₁O₄ | Contains a nitro group; known for distinct antimicrobial activity |
| Methyl 5-(4-formyl-2-methoxyphenoxy)methyl-2-furoate | C₁₆H₁₈O₄ | Features a formyl group; potential for different reactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
